molecular formula C8H2Cl2O3 B8805960 4,6-dichloroisobenzofuran-1,3-dione CAS No. 51971-64-3

4,6-dichloroisobenzofuran-1,3-dione

Cat. No.: B8805960
CAS No.: 51971-64-3
M. Wt: 217.00 g/mol
InChI Key: HIOZXJLZFVEQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dichloroisobenzofuran-1,3-dione is an organic compound with the molecular formula C8H2Cl2O3. It is also known as 4,6-dichlorophthalic anhydride. This compound is a derivative of phthalic anhydride, where two chlorine atoms are substituted at the 4 and 6 positions of the benzene ring. It is a light grey to pale blue powder and is used in various chemical applications .

Preparation Methods

4,6-dichloroisobenzofuran-1,3-dione can be synthesized through several methods. One common synthetic route involves the chlorination of phthalic anhydride. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction yields 4,6-dichlorophthalic anhydride as the primary product .

Industrial production methods often involve large-scale chlorination processes, where phthalic anhydride is treated with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

4,6-dichloroisobenzofuran-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed to form 4,6-dichlorophthalic acid.

    Reduction: The compound can be reduced to form 4,6-dichlorophthalide.

Scientific Research Applications

4,6-dichloroisobenzofuran-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dichloroisobenzofuran-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes . The compound’s chlorinated aromatic structure allows it to interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

4,6-dichloroisobenzofuran-1,3-dione can be compared with other similar compounds, such as:

    1,3-Isobenzofurandione, 5,6-dichloro-: This compound has chlorine atoms substituted at the 5 and 6 positions of the benzene ring.

    1,3-Isobenzofurandione, 4-methyl-: This compound has a methyl group substituted at the 4 position of the benzene ring.

    1,3-Isobenzofurandione, 4,5,6,7-tetrabromo-: This compound has bromine atoms substituted at the 4, 5, 6, and 7 positions of the benzene ring.

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

CAS No.

51971-64-3

Molecular Formula

C8H2Cl2O3

Molecular Weight

217.00 g/mol

IUPAC Name

4,6-dichloro-2-benzofuran-1,3-dione

InChI

InChI=1S/C8H2Cl2O3/c9-3-1-4-6(5(10)2-3)8(12)13-7(4)11/h1-2H

InChI Key

HIOZXJLZFVEQCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC2=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,5-Dichlorophthalic acid (3.36 g, preparation given in Example 1 of U.S. Pat. No. 5,086,188) was refluxed with 10 mL of xylenes while the water generated from the cyclization was collected in a Barrett trap. After refluxing for 5 hours the reaction was cooled, and the xylenes were removed under vacuum. The resultant solids were dried overnight in a vacuum desiccator to give 2.32 g of 3,5-dichlorophthalic anhydride, mp 90° to 94° C.
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xylenes
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